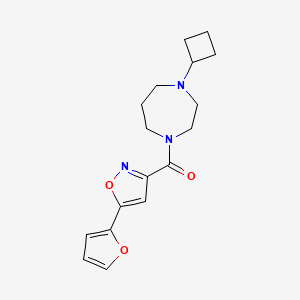
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Compound Development
Research into the compound (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone and similar structures has led to developments in chemical synthesis techniques. For example, a study on the synthesis of benzo[d]furo[3,2-e][1,4] diazepin-2-ones explores reactions of amino-benzoylbenzo furans to create new ring-systems, demonstrating the breadth of synthetic strategies for developing complex molecules (Ashby & Ramage, 1979). Similarly, innovative approaches have been applied for generating furan-2-one sequences, showcasing the utility of these methods in synthesizing structurally diverse compounds (Sobenina et al., 2011).
Catalysis and Reaction Mechanisms
Significant work has focused on catalysis and reaction mechanisms involving furan derivatives. For instance, the use of phosphomolybdic acid as a catalyst to achieve smooth aza-Piancatelli rearrangement highlights the efficiency of solid acid catalysts in producing cyclopentenone derivatives from furan-2-yl(phenyl)methanol (Reddy et al., 2012). Another study demonstrates the synthesis of hexahydroindolinones through intramolecular Diels-Alder cycloaddition of 2-amido substituted furans, revealing insights into reaction rates and product yields based on electronic properties of pi-bonds (Padwa et al., 1999).
Heterocyclic Compound Synthesis
Research on the synthesis of new classes of cyclic dipeptidyl ureas and polysubstituted furans showcases the diverse applications of this compound and related compounds. These studies illustrate the methodological advancements in generating compounds with potential therapeutic applications (Sañudo et al., 2006; Damavandi et al., 2012).
Antagonist Development
The compound and its variants have been involved in the development of H3 receptor antagonists. A scalable synthesis process has been established for potent H3 receptor antagonists, demonstrating the compound's relevance in pharmacological research (Pippel et al., 2011).
Propriétés
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(14-12-16(23-18-14)15-6-2-11-22-15)20-8-3-7-19(9-10-20)13-4-1-5-13/h2,6,11-13H,1,3-5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWGCLVBELRXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

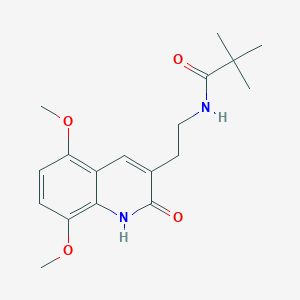
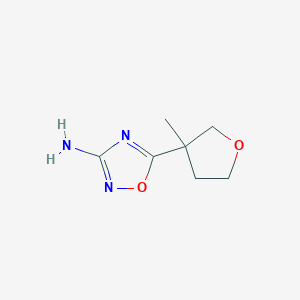
![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
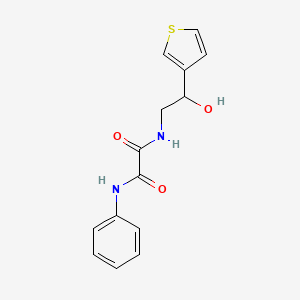
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
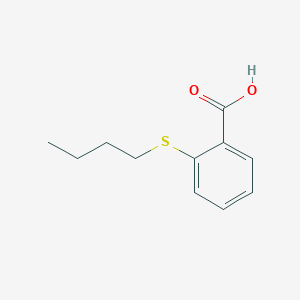
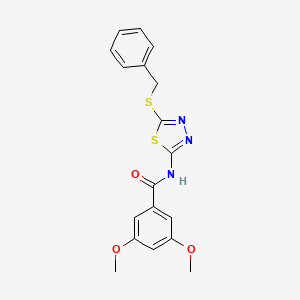
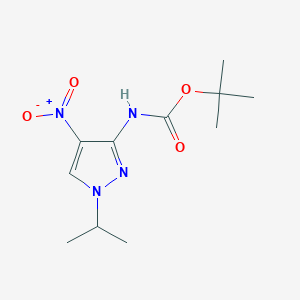
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)


![(2-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2362399.png)